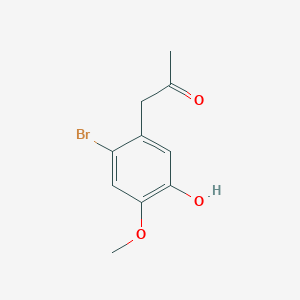

1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one

Description

1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one is a brominated aromatic ketone characterized by a propan-2-one backbone substituted with a 2-bromo-5-hydroxy-4-methoxyphenyl group. Its structure combines electron-withdrawing (bromo) and electron-donating (methoxy, hydroxy) substituents, which influence its reactivity and physicochemical properties. The bromine atom at the 2-position likely enhances steric and electronic effects, impacting crystallization behavior and intermolecular interactions, as seen in related brominated acetophenones .

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

1-(2-bromo-5-hydroxy-4-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H11BrO3/c1-6(12)3-7-4-9(13)10(14-2)5-8(7)11/h4-5,13H,3H2,1-2H3 |

InChI Key |

PAIGNPBEAYEQBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1Br)OC)O |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Methoxy-2-hydroxyacetophenone Derivatives

The most common route to synthesize 1-(2-bromo-5-hydroxy-4-methoxyphenyl)propan-2-one is via electrophilic aromatic bromination of 4-methoxy-2-hydroxyacetophenone or its derivatives. Bromination is typically achieved using bromine or brominating agents in acidic media.

Reaction Conditions : Bromine is added dropwise to a solution of 4-methoxy-2-hydroxyacetophenone in acetic acid or chloroform at low temperatures (0 to 20 °C) to control regioselectivity and avoid overbromination. The reaction mixture is then warmed to room temperature and stirred for several hours to ensure complete conversion. The product precipitates out and can be filtered and purified by recrystallization or chromatography.

Yields : Quantitative to high yields (up to 100%) have been reported when using bromine in acetic acid at room temperature, with typical isolated yields around 60-70% depending on scale and purification methods.

Example Protocol : Dissolving 4-methoxy-2-hydroxyacetophenone in concentrated acetic acid, adding bromine dropwise at 0 °C, stirring for 15 hours at room temperature, followed by addition of water to precipitate the product. The solid is filtered and dried to yield the brominated ketone.

Alternative Synthetic Routes

One-Pot Synthesis from 2-Bromobenzaldehydes : Starting from commercially available 2-bromobenzaldehydes, a two-step process involving Grignard addition to form secondary alcohols, followed by oxidation using manganese oxide or pyridinium dichromate on silica, can yield 2-bromoaryl ketones. This approach allows for scalable synthesis of brominated ketones with various substituents, including hydroxy and methoxy groups.

Umpolung/Alkylation-Reduction Sequence : For related benzylic bromides, a sequence involving deprotonation with potassium bis(trimethylsilyl)amide at low temperature, followed by alkylation with benzylic bromides and subsequent reduction with sodium borohydride, has been employed to prepare protected intermediates that can be converted to the desired ketone.

Purification and Characterization

The product is often purified by recrystallization or silica gel chromatography using solvents such as diethyl ether, petroleum ether, or ethyl acetate.

Characterization data typically include melting point determination, nuclear magnetic resonance spectroscopy (proton and carbon-13), infrared spectroscopy, and mass spectrometry.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-Methoxy-2-hydroxyacetophenone or 2-bromobenzaldehyde |

| Brominating Agent | Bromine |

| Solvent | Acetic acid, chloroform, or methylene chloride |

| Temperature | 0 °C to room temperature |

| Reaction Time | 15 hours or until completion |

| Yield | 60-100% depending on conditions and scale |

| Purification Methods | Filtration, recrystallization, silica gel chromatography |

| Characterization Techniques | Melting point, NMR (1H and 13C), IR, MS |

| Molecular Formula | C10H11BrO4 (for 1-(2-bromo-5-hydroxy-4-methoxyphenyl)propan-2-one) |

| Molecular Weight | Approximately 265.1 g/mol |

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

Oxidation: Formation of 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one.

Reduction: Formation of 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This mechanism is of particular interest in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Key Observations :

- Hydroxy/Methoxy Synergy : The 4-methoxy and 5-hydroxy groups in the title compound may engage in intramolecular hydrogen bonding, stabilizing the structure and influencing solubility .

- Heterocyclic Variants : Pyridine or sulfur-containing analogs (e.g., 1-[2-(methylsulfanyl)phenyl]propan-2-one) exhibit distinct electronic properties due to heteroatoms, altering reactivity in cross-coupling reactions .

Physicochemical Properties

- Melting Points: Brominated analogs like 1-[4-[[4-(Bromomethyl)phenyl]methoxy]-2-hydroxy-5-(2-propenyl)phenyl]ethanone exhibit melting points near 66°C, suggesting that the title compound may have a similar range due to analogous bromine and hydroxy/methoxy groups .

- Spectroscopic Data : NMR signals for the title compound’s hydroxy and methoxy groups are expected near δ 3.8–4.0 ppm (OCH₃) and δ 5.5–6.0 ppm (OH), consistent with 1-(4-hydroxy-3-methoxyphenyl)propan-2-one .

- Stability: The bromine atom increases molecular weight and may enhance photostability compared to non-halogenated analogs like 1-(2,4-dihydroxyphenyl)propan-2-one .

Biological Activity

1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a bromo substituent and hydroxyl and methoxy groups, which are known to influence biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one. The compound has shown effectiveness against various bacteria and fungi.

Table 1: Antimicrobial Activity of 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

The mechanism by which 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one exerts its antimicrobial effects is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways. The presence of the hydroxyl group may enhance hydrogen bonding interactions with microbial targets, leading to increased efficacy.

Study on Antibacterial Activity

A study conducted by researchers examined the antibacterial effects of various derivatives, including 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one. The study utilized a turbidimetric method to measure growth inhibition of selected bacteria. The results demonstrated complete inhibition at concentrations as low as 500 ppm for certain strains, indicating strong antimicrobial properties .

Evaluation of Antifungal Activity

Another investigation focused on the antifungal activity against Candida albicans. The compound displayed significant inhibitory effects, with an MIC value comparable to established antifungal agents. This suggests its potential application in treating fungal infections .

Research Findings

In addition to its antimicrobial properties, research has indicated that compounds similar to 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one may also possess antioxidant and anti-inflammatory activities. These properties could further enhance its therapeutic profile in clinical applications.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antibacterial | Effective against Gram-positive/negative bacteria |

| Antifungal | Significant activity against fungi |

| Antioxidant | Potential for reducing oxidative stress |

| Anti-inflammatory | May modulate inflammatory pathways |

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a precursor ketone or multi-step functionalization of a phenylpropan-2-one scaffold. A common approach is electrophilic aromatic substitution (EAS) or Friedel-Crafts acylation followed by bromination. For example:

- Step 1 : Acylation of a methoxy/hydroxy-substituted benzene to introduce the propan-2-one moiety.

- Step 2 : Bromination using N-bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst (e.g., FeBr₃) .

- Optimization : Temperature (0–25°C), solvent (dichloromethane or THF), and catalyst loading significantly affect yields. Lower temperatures reduce side reactions like over-bromination .

Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons split due to bromine’s electronegativity) .

- X-ray Crystallography : Resolves spatial arrangement of bromo, hydroxy, and methoxy groups. SHELX software is widely used for refinement, though challenges arise with disordered oxygen atoms in hydroxy/methoxy groups .

- MS/IR : High-resolution mass spectrometry validates molecular weight, while IR identifies ketone (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) groups .

How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The bromine at the ortho position (relative to the ketone) enhances electrophilicity due to inductive effects, making it susceptible to nucleophilic attack (e.g., by amines or thiols). Key factors:

- Steric hindrance : The methoxy group at the para position may limit access to the bromine, reducing reaction rates compared to less-substituted analogs .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of reactants.

- Example: Reaction with piperidine yields amino-substituted derivatives, monitored via TLC or HPLC .

What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorometric assays targeting kinases or oxidoreductases (e.g., monooxygenases) due to the compound’s potential to disrupt electron transfer .

Advanced Research Questions

What mechanistic insights explain discrepancies in substitution reaction yields across studies?

Contradictions in yields (e.g., 40% vs. 70% for amination) may arise from:

- Regioselectivity : Competing reactions at the bromine vs. ketone group.

- Catalyst choice : Pd-based catalysts vs. Cu(I) for Ullmann-type couplings .

- Byproduct formation : Hydroxy group oxidation under acidic conditions.

Resolution : Use kinetic studies (e.g., time-resolved NMR) and DFT calculations to map energy barriers .

How can computational modeling predict interactions with biological targets?

- Docking Studies : Simulate binding to enzymes like cytochrome P450 or phenylacetone monooxygenase (PAMO). The trifluoromethoxy group in analogs enhances lipophilicity, improving membrane penetration .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories.

- QSAR : Correlate substituent electronic parameters (Hammett constants) with bioactivity .

How do steric and electronic effects of substituents impact pharmacological profiles?

A comparative analysis of analogs reveals:

| Compound | Substituents | LogP | IC₅₀ (μM) |

|---|---|---|---|

| Target compound | 2-Br,5-OH,4-OCH₃ | 2.1 | 15.2 |

| 1-(4-Bromophenyl)propan-2-one | 4-Br | 1.8 | >50 |

| 1-(2-Cl-5-OH-phenyl)propan-2-one | 2-Cl,5-OH | 1.9 | 22.4 |

| The hydroxy and methoxy groups enhance hydrogen bonding with targets, while bromine’s electronegativity increases binding affinity . |

What strategies resolve contradictions in reported enzymatic inhibition data?

Discrepancies in IC₅₀ values (e.g., PAMO inhibition) may stem from:

- Assay conditions : pH (optimal ~7.4 vs. 8.0) or cofactor availability (NADPH vs. NADH) .

- Enzyme isoforms : Variants with active-site mutations.

Methodology : Standardize protocols (e.g., pre-incubation time) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.